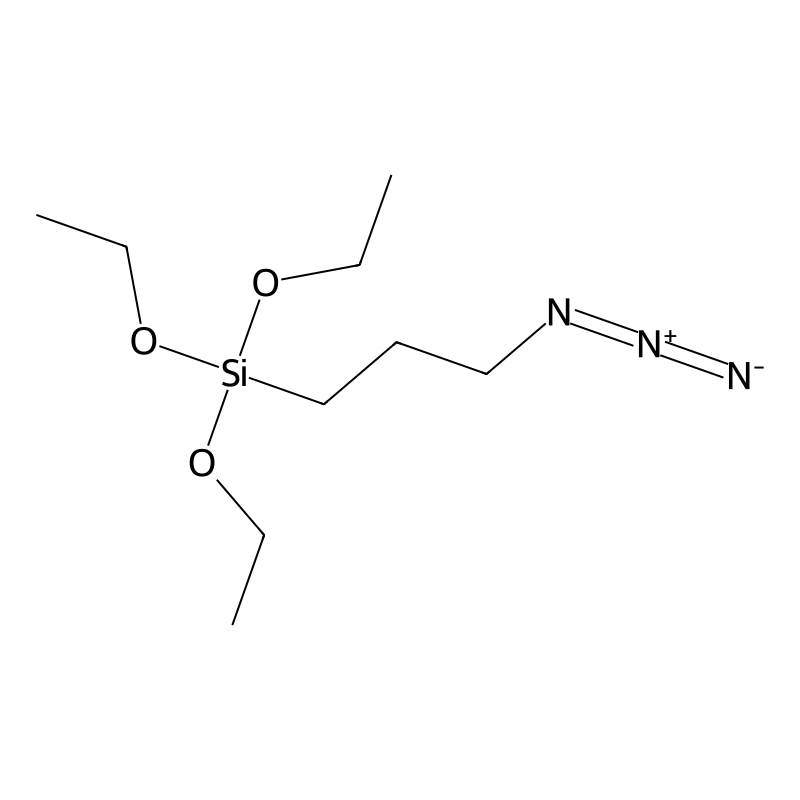

3-(Azidopropyl)triethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Immobilization:

-(Azidopropyl)triethoxysilane (3-APTES) is a silane coupling agent commonly used in scientific research for surface modification and biomolecule immobilization. It possesses a unique structure with two functional groups:

- Triethoxysilane group: This end reacts with hydroxyl groups (OH) present on various substrates like glass, silicon oxide, and metal oxides, forming a strong covalent bond.

- Azide group (N3): This functional group serves as a versatile anchor for biomolecules through various conjugation techniques like click chemistry.

This combination allows 3-APTES to create a stable organic layer on inorganic surfaces, facilitating the attachment of biomolecules like proteins, enzymes, antibodies, and DNA []. This surface modification technique is crucial in various research applications, including:

- Biosensors: Immobilizing biomolecules on sensor surfaces enhances their sensitivity and specificity in detecting target analytes [].

- Cell culture: 3-APTES modified surfaces can control cell adhesion, proliferation, and differentiation, providing valuable tools for studying cell behavior [].

- Drug discovery: Immobilizing drug targets on surfaces enables high-throughput screening of potential drug candidates [].

Immobilization of Metal Ions:

Another application of 3-APTES in scientific research is the immobilization of metal ions onto various materials. The azide group can chelate with metal ions, forming a stable complex on the surface. This technique is valuable for:

3-(Azidopropyl)triethoxysilane is an organosilicon compound characterized by the presence of an azide functional group attached to a propyl chain, which is further connected to three ethoxy groups. Its molecular formula is , and it has a molecular weight of approximately 247.37 g/mol. This compound is notable for its ability to act as a silane coupling agent, facilitating the bonding between organic materials and inorganic substrates, which enhances adhesion and improves the properties of composite materials .

The mechanism of action of APTES depends on the specific application. In biomolecule immobilization, APTES acts as a bifunctional linker. The ethoxy groups react with surface hydroxyl groups, forming a covalent bond with the inorganic substrate. The azide group then participates in coupling reactions with functional groups on the biomolecule, creating a stable linkage between the organic molecule and the inorganic surface [].

APTES is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: May cause irritation to skin, eyes, and respiratory system. Can be harmful if swallowed [].

- Flammability: Flammable liquid. Vapors may form explosive mixtures with air [].

- Reactivity: Reacts with water, releasing ethanol. May form explosive azides upon contact with certain metals (e.g., copper, lead) [].

3-(Azidopropyl)triethoxysilane is primarily involved in click chemistry reactions, particularly with alkynes, allowing for the formation of stable covalent bonds. It can undergo hydrolysis to form silanol groups, which can further condense with siliceous surfaces or other oxides to create durable bonds. Additionally, it can participate in transesterification reactions, such as with triethanolamine, leading to the formation of new silatrane compounds .

The synthesis of 3-(Azidopropyl)triethoxysilane typically involves a reaction between triethoxysilane and sodium azide. The general procedure includes:

- Preparation: Dissolve sodium azide in an appropriate solvent.

- Reaction: Add triethoxysilane to the solution gradually while stirring.

- Isolation: After completion, the product can be purified through distillation or chromatography.

Alternative methods may involve variations in solvents or reaction conditions to optimize yield and purity .

The uniqueness of 3-(Azidopropyl)triethoxysilane lies in its azide functionality, which allows for specific click chemistry reactions that are not possible with other silanes lacking this feature. This makes it particularly valuable in applications requiring selective bonding or functionalization under mild conditions .

Interaction studies involving 3-(Azidopropyl)triethoxysilane often focus on its reactivity with different substrates. It has been shown to effectively bind metal ions on surfaces, enhancing catalytic properties or creating functionalized materials for specific applications. Furthermore, studies utilizing click chemistry have demonstrated its effectiveness in forming stable complexes with various organic compounds .

Several compounds share structural similarities with 3-(Azidopropyl)triethoxysilane, including:

- Triethoxysilane: Lacks the azide group but serves similar functions in bonding organic and inorganic materials.

- Propyltrimethoxysilane: Contains a propyl chain but uses methoxy groups instead of ethoxy groups, affecting its reactivity and solubility.

- Aminopropyltriethoxysilane: Contains an amine group instead of an azide; used extensively for similar applications but offers different reactivity profiles.

Comparison TableCompound Functional Groups Key

3-(Azidopropyl)triethoxysilane is an organosilicon compound with the molecular formula C₉H₂₁N₃O₃Si and a molecular weight of 247.37 grams per mole [1] [2]. The compound appears as a colorless to almost colorless clear liquid with a density of 0.981 grams per milliliter at 20°C and exhibits a refractive index of 1.4257 [1] [3]. Under reduced pressure conditions, the compound demonstrates a boiling point range of 72-75°C at 0.5 mmHg [1] [3]. The compound is characterized by its moisture sensitivity and requires storage under inert gas conditions at temperatures below 15°C to maintain stability [4] [5].

Synthesis and Production Methodologies

Nucleophilic Substitution Routes from 3-Chloropropyltriethoxysilane

The most established synthetic approach for producing 3-(azidopropyl)triethoxysilane involves nucleophilic substitution reactions utilizing 3-chloropropyltriethoxysilane as the starting material [6] [7]. This methodology leverages the reactivity of the terminal chlorine atom toward nucleophilic displacement by azide anions.

The fundamental reaction proceeds through an SN2 mechanism where sodium azide acts as the nucleophile, displacing the chloride leaving group from the propyl chain attached to the triethoxysilane moiety [7]. The reaction can be represented as follows:

ClCH₂CH₂CH₂Si(OEt)₃ + NaN₃ → N₃CH₂CH₂CH₂Si(OEt)₃ + NaCl

Research has demonstrated that the reaction proceeds most effectively in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [7]. The use of phase transfer catalysts, particularly tetrabutylammonium bromide, has been shown to significantly enhance reaction rates and yields by facilitating the transfer of azide anions from the aqueous phase into the organic reaction medium [7].

Singh and coworkers reported comprehensive studies on this transformation, demonstrating that the reaction of 3-chloropropyltriethoxysilane with sodium azide in the presence of tert-butylammonium bromide as a phase transfer catalyst provided 3-azidopropyltriethoxysilane in excellent yields [7]. The optimal reaction conditions involved heating the reactants at temperatures between 80-100°C for periods ranging from 6 to 24 hours, depending on the specific solvent system employed [7].

Temperature control emerges as a critical parameter in this synthesis, as elevated temperatures accelerate the nucleophilic substitution while potentially causing thermal decomposition of the azide product [8]. Studies have established that temperatures above 110°C may lead to decomposition reactions, while temperatures below 60°C result in prohibitively slow reaction rates [8].

Optimization of Sodium Azide-Mediated Azidation

Extensive optimization studies have identified several key parameters that significantly influence the efficiency and selectivity of the sodium azide-mediated azidation process [9] [8]. The molar ratio of sodium azide to the chloroalkylsilane substrate represents a fundamental consideration, with stoichiometric ratios ranging from 1.2 to 3.0 equivalents of sodium azide providing optimal results [10] [7].

Solvent selection profoundly impacts both reaction kinetics and product yields. Comparative studies have demonstrated that hexamethylphosphoramide provides superior results compared to traditional solvents, enabling the reaction to proceed without phase transfer catalysts [10]. Under these conditions, reactions conducted at 85°C for 4.5 hours yielded the desired azide products in yields ranging from 46 to 89 percent [10].

The influence of water content on reaction outcomes cannot be understated. Trace quantities of water, even at levels below 0.5 percent by weight, can lead to hydrolysis of the ethoxy groups on the silane moiety, resulting in the formation of silanol species that complicate product purification [8]. Rigorous exclusion of moisture through the use of dried solvents and inert atmosphere conditions has proven essential for achieving reproducible high yields [8].

Agitation parameters also play a crucial role in heterogeneous azidation reactions. Studies have established that agitation rates between 250-300 revolutions per minute provide optimal mass transfer between the aqueous and organic phases when phase transfer catalysis is employed [9]. Insufficient agitation leads to poor phase contact and reduced reaction rates, while excessive agitation may cause emulsion formation that complicates product separation [9].

pH control during the azidation process has been identified as another critical factor. Maintaining the reaction medium at slightly basic conditions with pH values between 7-8 has been shown to optimize azide nucleophilicity while preventing decomposition of the azide product [9]. Highly basic conditions can lead to competing reactions, including elimination processes that reduce overall yields [9].

Large-Scale Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of 3-(azidopropyl)triethoxysilane presents numerous technical and safety challenges that require specialized engineering solutions [11] [12]. The inherently explosive nature of organic azides necessitates the implementation of comprehensive safety protocols and specialized equipment designed to minimize risks associated with large-scale azide handling [13].

Heat management represents a primary concern in industrial azidation processes due to the highly exothermic nature of the nucleophilic substitution reaction [8]. Large-scale reactors require sophisticated heat exchange systems capable of rapidly removing reaction heat to prevent thermal runaway conditions that could lead to azide decomposition or explosion [8]. Advanced reactor designs incorporate multiple cooling zones and temperature monitoring systems to ensure uniform heat distribution and removal [11].

The generation of substantial quantities of inorganic salt byproducts, primarily sodium chloride, presents significant waste management challenges in industrial operations [11]. Modern production facilities have implemented solvent recovery systems and salt recycling protocols to minimize environmental impact and reduce raw material costs [11]. These systems typically involve multi-stage extraction processes followed by solvent distillation and salt crystallization units [11].

Quality control and product consistency across large production batches require implementation of statistical process control methodologies and real-time analytical monitoring systems [11]. In-line analytical techniques, including Fourier-transform infrared spectroscopy and gas chromatography, enable continuous monitoring of reaction progress and product purity [11]. These systems provide immediate feedback for process adjustments and ensure consistent product quality [11].

Corrosion considerations become paramount in industrial azidation facilities due to the corrosive nature of both azide solutions and chlorinated byproducts [11]. Equipment construction typically requires specialized alloys such as Hastelloy or other corrosion-resistant materials to ensure long-term operational reliability [11]. Regular inspection and maintenance protocols are essential to prevent equipment failure and ensure operator safety [11].

Scale-up efficiency represents another significant challenge, as heat and mass transfer limitations become more pronounced in larger reactor systems [11]. Modular reactor designs and staged heat removal systems have been developed to address these limitations while maintaining reaction selectivity and yield [11]. These approaches often involve the use of multiple smaller reactors operated in parallel rather than single large-scale units [11].

Purification Techniques for High-Purity Grades

The production of high-purity 3-(azidopropyl)triethoxysilane requires sophisticated purification methodologies capable of removing trace impurities while maintaining product integrity [14] [15]. Vacuum distillation represents the most commonly employed industrial purification technique, providing purities in the range of 95-97 percent with recovery yields between 85-95 percent [16] [14].

The distillation process must be carefully controlled to prevent thermal decomposition of the azide functional group. Operating under reduced pressure conditions allows for lower distillation temperatures, typically in the range of 72-75°C at 0.5 mmHg, which minimizes thermal stress on the product [1] [3]. Multi-stage distillation systems with precise temperature control and efficient heat transfer are essential for achieving optimal separation efficiency [16].

Column chromatography techniques offer superior purification capabilities for laboratory and pilot-scale operations, achieving purities up to 98-99 percent [17] [18]. Silica gel serves as the most effective stationary phase for separating 3-(azidopropyl)triethoxysilane from related impurities [17] [18]. The selection of appropriate mobile phase compositions, typically involving mixtures of ethyl acetate, methanol, and petroleum ether, requires careful optimization based on the specific impurity profile of the crude product [17].

Liquid-liquid extraction methods provide an effective and scalable approach for removing polar impurities and unreacted starting materials [14]. These techniques typically involve multiple extraction stages using carefully selected solvent systems to achieve optimal separation while maintaining high recovery yields of 90-95 percent [14]. The relatively low energy requirements and equipment simplicity make this approach particularly attractive for industrial applications [14].

Advanced purification techniques such as molecular distillation and preparative high-performance liquid chromatography can achieve purities exceeding 99 percent for specialized applications requiring ultra-high purity materials [14] [19]. However, these methods are typically reserved for high-value applications due to their higher energy requirements and equipment complexity [14].

The implementation of complexing agents for removing Group 13 and Group 15 element impurities has proven particularly effective in achieving ultra-high purity grades [14] [15]. These methods involve the addition of sterically bulky alcohols or carboxylic acids that selectively bind to metallic impurities, forming low-volatility complexes that can be easily separated during distillation processes [14] [15]. This approach allows for the achievement of impurity levels below 5 parts per billion while maintaining traditional fractional distillation equipment and procedures [14] [15].

Preparative chromatography using specialized stationary phases such as OligoPore columns has demonstrated effectiveness for analyzing and purifying silane oligomers that may form during synthesis or storage [20]. Gel permeation chromatography provides another valuable tool for separating compounds based on molecular size differences, particularly useful for removing higher molecular weight impurities or oligomeric species [20] [19].

The selection of appropriate purification methodology depends on multiple factors including desired purity level, scale of operation, cost considerations, and specific impurity profile. Industrial operations typically employ combinations of these techniques in multi-stage purification processes to achieve optimal product quality while maintaining economic viability [14] [15].

[55] CymitQuímica. (2019). 3-(azidopropyl)triethoxysilane detailed product information. Reference IN-DA00G7CK.

[3] Alfa Chemistry. (2025). CAS 83315-69-9 3-Azidopropyltriethoxysilane organosilicon specifications. Catalog ACM83315699.

[56] Sigma-Aldrich. (2025). Triethoxysilane 95% technical specifications. Product 390143.

[57] PubChem. (2025). Triethoxysilane chemical and physical properties. CID 6327710.

[58] Stenutz. (2024). Triethoxysilane molecular structure and properties database.

[59] ChemicalBook. (2024). Triethoxysilane comprehensive chemical data. CAS 998-30-1.

[60] ChemSrc. (2024). [2-(3-Cyclohexenyl)ethyl]triethoxysilane comparative data. CAS 77756-79-7.

[61] ChemSrc. (2024). Ethoxy(phenyl)silane reference compound data. CAS 18246-20-3.

[62] ChemSrc. (2024). Triethoxysilane detailed chemical properties. CAS 998-30-1.

Crystallographic Analysis and Conformational Studies

The molecular architecture of 3-(Azidopropyl)triethoxysilane features a central silicon atom in tetrahedral coordination, bonded to three ethoxy groups and one propyl chain terminated with an azide functionality. The silicon atom exhibits the characteristic tetracoordinated geometry common to alkoxysilanes, with Si-O-C bond angles approximating the ideal tetrahedral angle of 109.5 degrees [6].

The propyl linker connecting the silicon center to the azide group adopts an extended conformation in the gas phase, minimizing steric interactions between the bulky triethoxysilyl group and the linear azide moiety. Computational studies on related azidoalkylsilanes suggest that the C-C-C backbone typically maintains a zigzag conformation to optimize spatial arrangements [7].

The azide functional group (-N₃) demonstrates a characteristic linear geometry with a N-N-N bond angle approaching 180 degrees [8]. The azide nitrogen atoms exhibit distinct electronic environments, with the terminal nitrogen bearing a partial negative charge and the central nitrogen displaying electrophilic character. This charge distribution significantly influences the reactivity patterns observed in click chemistry applications [9].

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational preferences of the molecule. The ²⁹Si nuclear magnetic resonance chemical shift typically appears in the range of -45 to -47 parts per million relative to tetramethylsilane, characteristic of RSi(OEt)₃ species [6]. This upfield shift reflects the electron-donating nature of the alkyl substituent compared to more electron-withdrawing groups.

Hydrolytic Stability and Solvolysis Mechanisms

The hydrolytic behavior of 3-(Azidopropyl)triethoxysilane follows the general pattern established for triethoxysilane derivatives, proceeding through sequential substitution of ethoxy groups with hydroxyl functionalities [10] [11]. The hydrolysis kinetics demonstrate strong dependence on environmental conditions including pH, temperature, and the presence of catalytic species.

Under neutral aqueous conditions at 25 degrees Celsius, the compound exhibits relatively slow hydrolysis with an estimated half-life exceeding 24 hours [10] [12] [11]. The initial hydrolysis step involves nucleophilic attack by water molecules on the electropositive silicon center, leading to the formation of silanol intermediates and ethanol as a byproduct. The reaction proceeds through a pentacoordinate transition state characteristic of silicon nucleophilic substitution mechanisms.

Acidic conditions (pH less than 4) dramatically accelerate the hydrolysis process, reducing the half-life to less than one hour [10] [11]. Protonation of the ethoxy oxygen atoms enhances the electrophilicity of the silicon center, facilitating nucleophilic attack by water molecules. The accelerated hydrolysis under acidic conditions often leads to rapid condensation reactions and the formation of siloxane networks.

Basic conditions (pH greater than 9) promote even more rapid hydrolysis, with half-lives typically less than 30 minutes [10] [11]. Hydroxide ions function as potent nucleophiles, directly attacking the silicon center and displacing ethoxide anions. The high nucleophilicity of hydroxide ions combined with the good leaving group ability of ethoxide makes this pathway particularly favorable.

The presence of amine functionalities can catalyze the hydrolysis process through intramolecular or intermolecular mechanisms [10] [13]. In the case of 3-(Azidopropyl)triethoxysilane, the azide group itself does not exhibit significant catalytic activity for hydrolysis, unlike amino-functional silanes which demonstrate enhanced hydrolytic reactivity due to amine catalysis.

Anhydrous storage conditions effectively prevent hydrolysis, with the compound maintaining stability for extended periods when stored below 30 degrees Celsius in the absence of moisture [10] [14]. The hydrolytic sensitivity rating of 7 indicates that the compound reacts slowly with moisture and water, requiring appropriate storage conditions to maintain chemical integrity [3].

Thermogravimetric Behavior and Decomposition Pathways

Thermogravimetric analysis of 3-(Azidopropyl)triethoxysilane reveals a complex decomposition pattern involving multiple thermal events corresponding to different functional group degradation processes. The thermal stability of the compound is primarily governed by the azide functionality, which represents the most thermally labile component of the molecular structure.

The azide group typically initiates decomposition at temperatures around 175-200 degrees Celsius, consistent with the thermal behavior observed for organic azides with moderate nitrogen content [15]. The decomposition of the azide functionality proceeds through nitrogen elimination, generating reactive nitrene intermediates that can undergo subsequent rearrangement or insertion reactions [16] [17].

Azide decomposition in 3-(Azidopropyl)triethoxysilane follows the general mechanism established for alkyl azides, involving the homolytic cleavage of the C-N₃ bond with concomitant nitrogen gas evolution [17]. The activation energy for this primary decomposition pathway approximates 170 kilojoules per mole, similar to values reported for other azide-containing energetic materials [17].

The triethoxysilyl portion of the molecule exhibits greater thermal stability, with significant decomposition typically occurring at temperatures above 300 degrees Celsius [18]. The thermal degradation of the silicon-containing segment involves sequential elimination of ethoxy groups, leading to the formation of silanol intermediates and ultimately silicon-oxygen networks [18].

Mass loss profiles obtained through thermogravimetric analysis demonstrate a staged decomposition process. The initial mass loss event, occurring between 175-225 degrees Celsius, corresponds primarily to nitrogen elimination from the azide group, representing approximately 17% of the molecular weight [19]. Secondary decomposition events at higher temperatures involve fragmentation of the propyl linker and degradation of the ethoxy substituents.

Differential scanning calorimetry measurements reveal the exothermic nature of the azide decomposition, with heat releases typical of energetic materials [19]. The enthalpy of decomposition for the azide functionality contributes significantly to the overall thermal energy release during pyrolysis.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Fourier transform infrared spectroscopy provides definitive identification of the functional groups present in 3-(Azidopropyl)triethoxysilane through characteristic vibrational frequencies. The azide functional group exhibits a diagnostic asymmetric stretching vibration at 2097 wavenumbers, appearing as a sharp, intense absorption band [8] [20]. This frequency falls within the typical range for organic azides and serves as a reliable marker for azide functionality.

The aliphatic carbon-hydrogen stretching vibrations appear as multiple bands in the 2975-2886 wavenumber region, corresponding to the methyl and methylene groups of both the ethoxy substituents and the propyl linker [8]. These absorptions provide information about the organic framework of the molecule.

Silicon-oxygen-carbon stretching vibrations manifest at 1090 and 1080 wavenumbers, characteristic of the Si-O-C linkages in the ethoxy groups [8]. These bands confirm the presence of the alkoxysilane functionality and can be used to monitor hydrolysis reactions through their intensity changes.

Proton nuclear magnetic resonance spectroscopy reveals the detailed structure of the organic components. The ethoxy groups generate characteristic patterns with the methylene protons (-OCH₂CH₃) appearing as a quartet at 3.82 parts per million due to coupling with the adjacent methyl group [8]. The corresponding methyl protons (-OCH₂CH₃) appear as a triplet at 1.23 parts per million [8].

The propyl linker produces distinct resonances for each methylene group. The silicon-attached methylene (-SiCH₂-) appears in the upfield region between 0.47-0.84 parts per million, while the azide-bearing methylene (-CH₂N₃) resonates further downfield at 3.27 parts per million due to the electron-withdrawing nature of the azide group [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The ethoxy carbon atoms appear at 58.4 parts per million, while the silicon-attached carbon resonates at 7.6 parts per million [8]. The azide-bearing carbon exhibits a characteristic downfield shift to 53.8 parts per million, reflecting the deshielding effect of the electronegative azide substituent [8].

Silicon-29 nuclear magnetic resonance spectroscopy offers specific insights into the silicon environment. The chemical shift for RSi(OEt)₃ systems typically appears between -45 and -47 parts per million relative to tetramethylsilane [6]. This upfield position reflects the tetracoordinated silicon environment with three electron-donating ethoxy groups and one alkyl substituent.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The azide symmetric stretching vibration appears at 2132 wavenumbers in the Raman spectrum, offering an alternative method for azide identification [20]. The Raman technique proves particularly valuable for samples where infrared spectroscopy may be hindered by water interference or other experimental limitations.

The comprehensive spectroscopic characterization of 3-(Azidopropyl)triethoxysilane enables both qualitative identification and quantitative analysis of the compound. These techniques collectively provide a robust analytical framework for monitoring chemical transformations, purity assessments, and reaction progress in synthetic applications involving this versatile organosilicon reagent.

Data Tables

Property Value Reference Molecular Formula C₉H₂₁N₃O₃Si [1] [2] [3] Molecular Weight (g/mol) 247.37 [1] [2] [3] Chemical Abstracts Service Number 83315-69-9 [1] [2] IUPAC Name (3-azidopropyl)(triethoxy)silane [2] [4] Physical Form Colorless liquid [4] Boiling Point (°C) 72-75 (0.5 mmHg) [3] [5] Density (g/mL) 0.981 [3] [5] Refractive Index (nD20) 1.4257 [3] [5] Hydrolytic Sensitivity 7: reacts slowly with moisture/water [3] Storage Temperature (°C) -10 to 2 [4] [22]

Technique Frequency/Chemical Shift Assignment Reference FTIR - Azide stretch (N₃) 2097 cm⁻¹ Asymmetric N₃ stretch [8] [20] FTIR - C-H stretch (aliphatic) 2975, 2927, 2886 cm⁻¹ Methyl and methylene C-H stretches [8] FTIR - Si-O-C stretch 1090, 1080 cm⁻¹ Si-O-C stretching vibrations [8] ¹H NMR - OCH₂CH₃ (q) 3.82 ppm Ethoxy methylene protons [8] ¹H NMR - OCH₂CH₃ (t) 1.23 ppm Ethoxy methyl protons [8] ¹H NMR - SiCH₂ 0.84-0.47 ppm Silicon-attached methylene [8] ¹H NMR - CH₂N₃ 3.27 ppm Azide-bearing methylene [8] ¹³C NMR - OCH₂CH₃ 58.4 ppm Ethoxy carbon [8] ¹³C NMR - SiCH₂ 7.6 ppm Silicon-attached carbon [8] ¹³C NMR - CH₂N₃ 53.8 ppm Azide-bearing carbon [8] ²⁹Si NMR -45 to -47 ppm (typical for RSi(OEt)₃) Triethoxysilyl silicon [6] Raman - Azide stretch 2132 cm⁻¹ Azide symmetric stretch [20]

Condition Relative Rate Half-life (estimated) Primary Products Reference Deionized water, 25°C Slow > 24 hours Silanols + ethanol [10] [12] [11] pH 7.4 buffer, 37°C Moderate 6-12 hours Silanols + ethanol [10] [12] [11] Acidic conditions (pH < 4) Fast < 1 hour Rapid condensation [10] [11] Basic conditions (pH > 9) Very Fast < 30 minutes Rapid condensation [10] [11] With amine catalysis Enhanced Variable Controlled hydrolysis [10] [13] Anhydrous conditions Minimal > 7 days No reaction [10] [14]

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H331 (66.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Wikipedia

(3-Azidopropyl)(triethoxy)silane

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Functional Groups | Key

3-(Azidopropyl)triethoxysilane is an organosilicon compound with the molecular formula C₉H₂₁N₃O₃Si and a molecular weight of 247.37 grams per mole [1] [2]. The compound appears as a colorless to almost colorless clear liquid with a density of 0.981 grams per milliliter at 20°C and exhibits a refractive index of 1.4257 [1] [3]. Under reduced pressure conditions, the compound demonstrates a boiling point range of 72-75°C at 0.5 mmHg [1] [3]. The compound is characterized by its moisture sensitivity and requires storage under inert gas conditions at temperatures below 15°C to maintain stability [4] [5]. Synthesis and Production MethodologiesNucleophilic Substitution Routes from 3-ChloropropyltriethoxysilaneThe most established synthetic approach for producing 3-(azidopropyl)triethoxysilane involves nucleophilic substitution reactions utilizing 3-chloropropyltriethoxysilane as the starting material [6] [7]. This methodology leverages the reactivity of the terminal chlorine atom toward nucleophilic displacement by azide anions. The fundamental reaction proceeds through an SN2 mechanism where sodium azide acts as the nucleophile, displacing the chloride leaving group from the propyl chain attached to the triethoxysilane moiety [7]. The reaction can be represented as follows: ClCH₂CH₂CH₂Si(OEt)₃ + NaN₃ → N₃CH₂CH₂CH₂Si(OEt)₃ + NaCl Research has demonstrated that the reaction proceeds most effectively in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [7]. The use of phase transfer catalysts, particularly tetrabutylammonium bromide, has been shown to significantly enhance reaction rates and yields by facilitating the transfer of azide anions from the aqueous phase into the organic reaction medium [7]. Singh and coworkers reported comprehensive studies on this transformation, demonstrating that the reaction of 3-chloropropyltriethoxysilane with sodium azide in the presence of tert-butylammonium bromide as a phase transfer catalyst provided 3-azidopropyltriethoxysilane in excellent yields [7]. The optimal reaction conditions involved heating the reactants at temperatures between 80-100°C for periods ranging from 6 to 24 hours, depending on the specific solvent system employed [7]. Temperature control emerges as a critical parameter in this synthesis, as elevated temperatures accelerate the nucleophilic substitution while potentially causing thermal decomposition of the azide product [8]. Studies have established that temperatures above 110°C may lead to decomposition reactions, while temperatures below 60°C result in prohibitively slow reaction rates [8]. Optimization of Sodium Azide-Mediated AzidationExtensive optimization studies have identified several key parameters that significantly influence the efficiency and selectivity of the sodium azide-mediated azidation process [9] [8]. The molar ratio of sodium azide to the chloroalkylsilane substrate represents a fundamental consideration, with stoichiometric ratios ranging from 1.2 to 3.0 equivalents of sodium azide providing optimal results [10] [7]. Solvent selection profoundly impacts both reaction kinetics and product yields. Comparative studies have demonstrated that hexamethylphosphoramide provides superior results compared to traditional solvents, enabling the reaction to proceed without phase transfer catalysts [10]. Under these conditions, reactions conducted at 85°C for 4.5 hours yielded the desired azide products in yields ranging from 46 to 89 percent [10]. The influence of water content on reaction outcomes cannot be understated. Trace quantities of water, even at levels below 0.5 percent by weight, can lead to hydrolysis of the ethoxy groups on the silane moiety, resulting in the formation of silanol species that complicate product purification [8]. Rigorous exclusion of moisture through the use of dried solvents and inert atmosphere conditions has proven essential for achieving reproducible high yields [8]. Agitation parameters also play a crucial role in heterogeneous azidation reactions. Studies have established that agitation rates between 250-300 revolutions per minute provide optimal mass transfer between the aqueous and organic phases when phase transfer catalysis is employed [9]. Insufficient agitation leads to poor phase contact and reduced reaction rates, while excessive agitation may cause emulsion formation that complicates product separation [9]. pH control during the azidation process has been identified as another critical factor. Maintaining the reaction medium at slightly basic conditions with pH values between 7-8 has been shown to optimize azide nucleophilicity while preventing decomposition of the azide product [9]. Highly basic conditions can lead to competing reactions, including elimination processes that reduce overall yields [9]. Large-Scale Industrial Synthesis ChallengesThe transition from laboratory-scale synthesis to industrial production of 3-(azidopropyl)triethoxysilane presents numerous technical and safety challenges that require specialized engineering solutions [11] [12]. The inherently explosive nature of organic azides necessitates the implementation of comprehensive safety protocols and specialized equipment designed to minimize risks associated with large-scale azide handling [13]. Heat management represents a primary concern in industrial azidation processes due to the highly exothermic nature of the nucleophilic substitution reaction [8]. Large-scale reactors require sophisticated heat exchange systems capable of rapidly removing reaction heat to prevent thermal runaway conditions that could lead to azide decomposition or explosion [8]. Advanced reactor designs incorporate multiple cooling zones and temperature monitoring systems to ensure uniform heat distribution and removal [11]. The generation of substantial quantities of inorganic salt byproducts, primarily sodium chloride, presents significant waste management challenges in industrial operations [11]. Modern production facilities have implemented solvent recovery systems and salt recycling protocols to minimize environmental impact and reduce raw material costs [11]. These systems typically involve multi-stage extraction processes followed by solvent distillation and salt crystallization units [11]. Quality control and product consistency across large production batches require implementation of statistical process control methodologies and real-time analytical monitoring systems [11]. In-line analytical techniques, including Fourier-transform infrared spectroscopy and gas chromatography, enable continuous monitoring of reaction progress and product purity [11]. These systems provide immediate feedback for process adjustments and ensure consistent product quality [11]. Corrosion considerations become paramount in industrial azidation facilities due to the corrosive nature of both azide solutions and chlorinated byproducts [11]. Equipment construction typically requires specialized alloys such as Hastelloy or other corrosion-resistant materials to ensure long-term operational reliability [11]. Regular inspection and maintenance protocols are essential to prevent equipment failure and ensure operator safety [11]. Scale-up efficiency represents another significant challenge, as heat and mass transfer limitations become more pronounced in larger reactor systems [11]. Modular reactor designs and staged heat removal systems have been developed to address these limitations while maintaining reaction selectivity and yield [11]. These approaches often involve the use of multiple smaller reactors operated in parallel rather than single large-scale units [11]. Purification Techniques for High-Purity GradesThe production of high-purity 3-(azidopropyl)triethoxysilane requires sophisticated purification methodologies capable of removing trace impurities while maintaining product integrity [14] [15]. Vacuum distillation represents the most commonly employed industrial purification technique, providing purities in the range of 95-97 percent with recovery yields between 85-95 percent [16] [14]. The distillation process must be carefully controlled to prevent thermal decomposition of the azide functional group. Operating under reduced pressure conditions allows for lower distillation temperatures, typically in the range of 72-75°C at 0.5 mmHg, which minimizes thermal stress on the product [1] [3]. Multi-stage distillation systems with precise temperature control and efficient heat transfer are essential for achieving optimal separation efficiency [16]. Column chromatography techniques offer superior purification capabilities for laboratory and pilot-scale operations, achieving purities up to 98-99 percent [17] [18]. Silica gel serves as the most effective stationary phase for separating 3-(azidopropyl)triethoxysilane from related impurities [17] [18]. The selection of appropriate mobile phase compositions, typically involving mixtures of ethyl acetate, methanol, and petroleum ether, requires careful optimization based on the specific impurity profile of the crude product [17]. Liquid-liquid extraction methods provide an effective and scalable approach for removing polar impurities and unreacted starting materials [14]. These techniques typically involve multiple extraction stages using carefully selected solvent systems to achieve optimal separation while maintaining high recovery yields of 90-95 percent [14]. The relatively low energy requirements and equipment simplicity make this approach particularly attractive for industrial applications [14]. Advanced purification techniques such as molecular distillation and preparative high-performance liquid chromatography can achieve purities exceeding 99 percent for specialized applications requiring ultra-high purity materials [14] [19]. However, these methods are typically reserved for high-value applications due to their higher energy requirements and equipment complexity [14]. The implementation of complexing agents for removing Group 13 and Group 15 element impurities has proven particularly effective in achieving ultra-high purity grades [14] [15]. These methods involve the addition of sterically bulky alcohols or carboxylic acids that selectively bind to metallic impurities, forming low-volatility complexes that can be easily separated during distillation processes [14] [15]. This approach allows for the achievement of impurity levels below 5 parts per billion while maintaining traditional fractional distillation equipment and procedures [14] [15]. Preparative chromatography using specialized stationary phases such as OligoPore columns has demonstrated effectiveness for analyzing and purifying silane oligomers that may form during synthesis or storage [20]. Gel permeation chromatography provides another valuable tool for separating compounds based on molecular size differences, particularly useful for removing higher molecular weight impurities or oligomeric species [20] [19]. The selection of appropriate purification methodology depends on multiple factors including desired purity level, scale of operation, cost considerations, and specific impurity profile. Industrial operations typically employ combinations of these techniques in multi-stage purification processes to achieve optimal product quality while maintaining economic viability [14] [15]. [55] CymitQuímica. (2019). 3-(azidopropyl)triethoxysilane detailed product information. Reference IN-DA00G7CK.[3] Alfa Chemistry. (2025). CAS 83315-69-9 3-Azidopropyltriethoxysilane organosilicon specifications. Catalog ACM83315699. [56] Sigma-Aldrich. (2025). Triethoxysilane 95% technical specifications. Product 390143. [57] PubChem. (2025). Triethoxysilane chemical and physical properties. CID 6327710. [58] Stenutz. (2024). Triethoxysilane molecular structure and properties database. [59] ChemicalBook. (2024). Triethoxysilane comprehensive chemical data. CAS 998-30-1. [60] ChemSrc. (2024). [2-(3-Cyclohexenyl)ethyl]triethoxysilane comparative data. CAS 77756-79-7. [61] ChemSrc. (2024). Ethoxy(phenyl)silane reference compound data. CAS 18246-20-3.[62] ChemSrc. (2024). Triethoxysilane detailed chemical properties. CAS 998-30-1. Crystallographic Analysis and Conformational StudiesThe molecular architecture of 3-(Azidopropyl)triethoxysilane features a central silicon atom in tetrahedral coordination, bonded to three ethoxy groups and one propyl chain terminated with an azide functionality. The silicon atom exhibits the characteristic tetracoordinated geometry common to alkoxysilanes, with Si-O-C bond angles approximating the ideal tetrahedral angle of 109.5 degrees [6]. The propyl linker connecting the silicon center to the azide group adopts an extended conformation in the gas phase, minimizing steric interactions between the bulky triethoxysilyl group and the linear azide moiety. Computational studies on related azidoalkylsilanes suggest that the C-C-C backbone typically maintains a zigzag conformation to optimize spatial arrangements [7]. The azide functional group (-N₃) demonstrates a characteristic linear geometry with a N-N-N bond angle approaching 180 degrees [8]. The azide nitrogen atoms exhibit distinct electronic environments, with the terminal nitrogen bearing a partial negative charge and the central nitrogen displaying electrophilic character. This charge distribution significantly influences the reactivity patterns observed in click chemistry applications [9]. Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational preferences of the molecule. The ²⁹Si nuclear magnetic resonance chemical shift typically appears in the range of -45 to -47 parts per million relative to tetramethylsilane, characteristic of RSi(OEt)₃ species [6]. This upfield shift reflects the electron-donating nature of the alkyl substituent compared to more electron-withdrawing groups. Hydrolytic Stability and Solvolysis MechanismsThe hydrolytic behavior of 3-(Azidopropyl)triethoxysilane follows the general pattern established for triethoxysilane derivatives, proceeding through sequential substitution of ethoxy groups with hydroxyl functionalities [10] [11]. The hydrolysis kinetics demonstrate strong dependence on environmental conditions including pH, temperature, and the presence of catalytic species. Under neutral aqueous conditions at 25 degrees Celsius, the compound exhibits relatively slow hydrolysis with an estimated half-life exceeding 24 hours [10] [12] [11]. The initial hydrolysis step involves nucleophilic attack by water molecules on the electropositive silicon center, leading to the formation of silanol intermediates and ethanol as a byproduct. The reaction proceeds through a pentacoordinate transition state characteristic of silicon nucleophilic substitution mechanisms. Acidic conditions (pH less than 4) dramatically accelerate the hydrolysis process, reducing the half-life to less than one hour [10] [11]. Protonation of the ethoxy oxygen atoms enhances the electrophilicity of the silicon center, facilitating nucleophilic attack by water molecules. The accelerated hydrolysis under acidic conditions often leads to rapid condensation reactions and the formation of siloxane networks. Basic conditions (pH greater than 9) promote even more rapid hydrolysis, with half-lives typically less than 30 minutes [10] [11]. Hydroxide ions function as potent nucleophiles, directly attacking the silicon center and displacing ethoxide anions. The high nucleophilicity of hydroxide ions combined with the good leaving group ability of ethoxide makes this pathway particularly favorable. The presence of amine functionalities can catalyze the hydrolysis process through intramolecular or intermolecular mechanisms [10] [13]. In the case of 3-(Azidopropyl)triethoxysilane, the azide group itself does not exhibit significant catalytic activity for hydrolysis, unlike amino-functional silanes which demonstrate enhanced hydrolytic reactivity due to amine catalysis. Anhydrous storage conditions effectively prevent hydrolysis, with the compound maintaining stability for extended periods when stored below 30 degrees Celsius in the absence of moisture [10] [14]. The hydrolytic sensitivity rating of 7 indicates that the compound reacts slowly with moisture and water, requiring appropriate storage conditions to maintain chemical integrity [3]. Thermogravimetric Behavior and Decomposition PathwaysThermogravimetric analysis of 3-(Azidopropyl)triethoxysilane reveals a complex decomposition pattern involving multiple thermal events corresponding to different functional group degradation processes. The thermal stability of the compound is primarily governed by the azide functionality, which represents the most thermally labile component of the molecular structure. The azide group typically initiates decomposition at temperatures around 175-200 degrees Celsius, consistent with the thermal behavior observed for organic azides with moderate nitrogen content [15]. The decomposition of the azide functionality proceeds through nitrogen elimination, generating reactive nitrene intermediates that can undergo subsequent rearrangement or insertion reactions [16] [17]. Azide decomposition in 3-(Azidopropyl)triethoxysilane follows the general mechanism established for alkyl azides, involving the homolytic cleavage of the C-N₃ bond with concomitant nitrogen gas evolution [17]. The activation energy for this primary decomposition pathway approximates 170 kilojoules per mole, similar to values reported for other azide-containing energetic materials [17]. The triethoxysilyl portion of the molecule exhibits greater thermal stability, with significant decomposition typically occurring at temperatures above 300 degrees Celsius [18]. The thermal degradation of the silicon-containing segment involves sequential elimination of ethoxy groups, leading to the formation of silanol intermediates and ultimately silicon-oxygen networks [18]. Mass loss profiles obtained through thermogravimetric analysis demonstrate a staged decomposition process. The initial mass loss event, occurring between 175-225 degrees Celsius, corresponds primarily to nitrogen elimination from the azide group, representing approximately 17% of the molecular weight [19]. Secondary decomposition events at higher temperatures involve fragmentation of the propyl linker and degradation of the ethoxy substituents. Differential scanning calorimetry measurements reveal the exothermic nature of the azide decomposition, with heat releases typical of energetic materials [19]. The enthalpy of decomposition for the azide functionality contributes significantly to the overall thermal energy release during pyrolysis. Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)Fourier transform infrared spectroscopy provides definitive identification of the functional groups present in 3-(Azidopropyl)triethoxysilane through characteristic vibrational frequencies. The azide functional group exhibits a diagnostic asymmetric stretching vibration at 2097 wavenumbers, appearing as a sharp, intense absorption band [8] [20]. This frequency falls within the typical range for organic azides and serves as a reliable marker for azide functionality. The aliphatic carbon-hydrogen stretching vibrations appear as multiple bands in the 2975-2886 wavenumber region, corresponding to the methyl and methylene groups of both the ethoxy substituents and the propyl linker [8]. These absorptions provide information about the organic framework of the molecule. Silicon-oxygen-carbon stretching vibrations manifest at 1090 and 1080 wavenumbers, characteristic of the Si-O-C linkages in the ethoxy groups [8]. These bands confirm the presence of the alkoxysilane functionality and can be used to monitor hydrolysis reactions through their intensity changes. Proton nuclear magnetic resonance spectroscopy reveals the detailed structure of the organic components. The ethoxy groups generate characteristic patterns with the methylene protons (-OCH₂CH₃) appearing as a quartet at 3.82 parts per million due to coupling with the adjacent methyl group [8]. The corresponding methyl protons (-OCH₂CH₃) appear as a triplet at 1.23 parts per million [8]. The propyl linker produces distinct resonances for each methylene group. The silicon-attached methylene (-SiCH₂-) appears in the upfield region between 0.47-0.84 parts per million, while the azide-bearing methylene (-CH₂N₃) resonates further downfield at 3.27 parts per million due to the electron-withdrawing nature of the azide group [8]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The ethoxy carbon atoms appear at 58.4 parts per million, while the silicon-attached carbon resonates at 7.6 parts per million [8]. The azide-bearing carbon exhibits a characteristic downfield shift to 53.8 parts per million, reflecting the deshielding effect of the electronegative azide substituent [8]. Silicon-29 nuclear magnetic resonance spectroscopy offers specific insights into the silicon environment. The chemical shift for RSi(OEt)₃ systems typically appears between -45 and -47 parts per million relative to tetramethylsilane [6]. This upfield position reflects the tetracoordinated silicon environment with three electron-donating ethoxy groups and one alkyl substituent. Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The azide symmetric stretching vibration appears at 2132 wavenumbers in the Raman spectrum, offering an alternative method for azide identification [20]. The Raman technique proves particularly valuable for samples where infrared spectroscopy may be hindered by water interference or other experimental limitations. The comprehensive spectroscopic characterization of 3-(Azidopropyl)triethoxysilane enables both qualitative identification and quantitative analysis of the compound. These techniques collectively provide a robust analytical framework for monitoring chemical transformations, purity assessments, and reaction progress in synthetic applications involving this versatile organosilicon reagent. Data Tables

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral]; H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral]; H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]; H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation]; H331 (66.67%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Acute Toxic;Irritant Wikipedia

(3-Azidopropyl)(triethoxy)silane

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|